Product packaging for (2S,4S)-2,4-dimethylpiperidine(Cat. No.:)

(2S,4S)-2,4-dimethylpiperidine

Cat. No.: B12353555
M. Wt: 113.20 g/mol
InChI Key: QOZOFODNIBQPGN-BQBZGAKWSA-N
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Description

(2S,4S)-2,4-Dimethylpiperidine is a chiral, saturated organic heterocycle with the molecular formula C7H15N and a molecular weight of 113.20 g/mol . This compound, bearing methyl groups at the 2 and 4 positions of the piperidine ring, is defined by its specific (S,S) stereochemistry, making it a valuable scaffold in asymmetric synthesis and pharmaceutical research . Its CAS Registry Number is 6287-19-0 . This stereoisomer is particularly significant in the development of chiral ligands for catalysis and serves as a key precursor in the synthesis of more complex, optically active molecules. Researchers value this compound for its ability to impart conformational constraint and stereochemical influence on resulting compounds, which is critical in medicinal chemistry for probing biological activity and optimizing receptor binding affinity. The compound is a liquid at room temperature with an experimental boiling point in the range of 138-140 °C . Thermodynamic calculations estimate a boiling point of approximately 422.99 K (149.84 °C) and a melting point of 276.82 K (3.67 °C) . Other predicted properties include a vaporization enthalpy of 38.05 kJ/mol and a standard Gibbs free energy of formation of 112.51 kJ/mol . Disclaimer: This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B12353555 (2S,4S)-2,4-dimethylpiperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(2S,4S)-2,4-dimethylpiperidine

InChI

InChI=1S/C7H15N/c1-6-3-4-8-7(2)5-6/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1

InChI Key

QOZOFODNIBQPGN-BQBZGAKWSA-N

Isomeric SMILES

C[C@H]1CCN[C@H](C1)C

Canonical SMILES

CC1CCNC(C1)C

Origin of Product

United States

Advanced Synthetic Methodologies for 2s,4s 2,4 Dimethylpiperidine and Its Chiral Derivatives

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization represents a powerful and direct approach to the synthesis of the piperidine (B6355638) core. By tethering the requisite functional groups within a single molecule, chemists can achieve high levels of regio- and stereocontrol in the ring-forming step. Recent advancements have introduced catalytic systems that operate under mild conditions with high efficiency, providing access to complex chiral piperidines from acyclic precursors.

Gold-Catalyzed Cyclizations

Gold catalysis has emerged as a premier tool for the activation of carbon-carbon multiple bonds, particularly alkynes, toward nucleophilic attack. nih.govresearchgate.net In the context of piperidine synthesis, gold(I) complexes catalyze the intramolecular hydroamination and related cyclization of nitrogen-tethered alkynes, alkenes, and allenes. organic-chemistry.orgrsc.org The general mechanism involves the coordination of the gold(I) catalyst to the alkyne, rendering it highly electrophilic and susceptible to attack by a pendant amine or amide nucleophile. beilstein-journals.orgnih.gov This process, often proceeding via a 6-exo-dig pathway for piperidine formation, leads to the creation of the heterocyclic ring with subsequent protodeauration regenerating the active catalyst. nih.gov

This methodology has been applied to synthesize a variety of substituted piperidines. For instance, gold(I)-catalyzed cyclization of N-tethered alkynes can furnish piperidine systems as single diastereomers. mdpi.com The reaction of ε-N-protected propargylic esters can be catalyzed by gold to afford piperidinyl enol esters or ketones, demonstrating the versatility of the substrate scope. beilstein-journals.org The mechanism is proposed to involve a gold-catalyzed intramolecular rearrangement followed by the nucleophilic attack of the nitrogen-protecting group. beilstein-journals.org

Substrate TypeCatalyst SystemProduct TypeKey Features
N-tethered alkynolAuClSubstituted piperidineProceeds via alkyne hydration followed by nucleophilic addition. mdpi.com
ε-N-protected propargylic estersGold(I) complexesPiperidinyl enol esters/ketonesInvolves rearrangement and subsequent nucleophilic attack. beilstein-journals.org
N-allenyl carbamatesAu(I) complexesTetrahydropyridinesEffective for forming various cyclic amines. organic-chemistry.org
Amine-tethered vinylidenecyclopropanesGold(I) complexesFunctionalized piperazinesReaction pathway modulated by steric bulk. rsc.org

Aza-Heck Cyclization Reactions

The aza-Heck reaction is a powerful palladium-catalyzed intramolecular process for the synthesis of nitrogen heterocycles. researchgate.netresearchgate.net This reaction typically involves the oxidative addition of a Pd(0) catalyst into an activated N-O bond (e.g., in oxime esters or N-(tosyloxy)carbamates), generating an aza-Pd(II) intermediate. researchgate.netmdpi.com This intermediate then undergoes a Heck-like migratory insertion with a pendant alkene, followed by β-hydride elimination to yield the cyclized product and regenerate the Pd(0) catalyst. researchgate.netorganic-chemistry.org

A significant advantage of the aza-Heck reaction is its amenability to asymmetric catalysis, enabling the synthesis of chiral piperidines with high enantioselectivity. acs.orgnih.gov The development of chiral ligands, particularly SPINOL-derived phosphoramidates (e.g., SIPHOS-IP), has been crucial for achieving high efficiency and enantiocontrol in 6-exo cyclizations to form piperidines. acs.orgcore.ac.ukthieme-connect.com These redox-neutral conditions tolerate a wide range of functional groups, making the aza-Heck reaction a versatile tool for complex molecule synthesis. mdpi.com The enantioselective protocol has been successfully applied to the synthesis of various challenging piperidine systems from easily accessible alkenyl N-(tosyloxy)carbamates. acs.orgcore.ac.uk

SubstrateCatalyst/LigandProductEnantiomeric Ratio (e.r.) / Yield
Alkenyl N-(tosyloxy)carbamatePd₂(dba)₃ / (S)-SIPHOS-IPN-Boc-piperidine derivative94.5:5.5 e.r. acs.org
Alkenyl N-(tosyloxy)carbamatePd(0) / SPINOL-derived phosphoramidateN-Cbz-piperidine derivativeHigh ee values reported. thieme-connect.com
Stereodefined C-2 substituted alkenyl carbamatePd(0) / L7 (SPINOL-phosphoramidate)Diastereomeric piperidine5:1 d.r., 73% yield. core.ac.uk

Reductive Cyclization Approaches

Reductive cyclization strategies offer another effective route to the piperidine scaffold, often involving the formation of one or more C-N or C-C bonds concurrently with a reduction step. These methods can be broadly categorized into radical cyclizations and reductive aminations of dicarbonyl precursors.

A notable radical-based approach involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates to form 2,4-disubstituted piperidines. nih.gov The choice of the reducing agent has a dramatic impact on the diastereoselectivity of the product. While cyclization with tributyltin hydride typically affords the trans-piperidines with moderate diastereoselectivity, using tris(trimethylsilyl)silane (B43935) (TTMSS) can significantly enhance the selectivity to as high as 99:1. nih.govorganic-chemistry.org This improvement is attributed to a cascade process where the minor stereoisomer selectively rearranges under the slower trapping conditions provided by TTMSS. nih.govorganic-chemistry.org

Another powerful method is the double reductive amination of 1,5-dicarbonyl compounds. mdpi.com This process involves the oxidative cleavage of a cyclic olefin precursor (e.g., a cyclopentene (B43876) derivative) to generate a reactive dialdehyde (B1249045) intermediate. nih.govresearchgate.net This intermediate is then treated with an amine source (such as a chiral primary amine) and a reducing agent like sodium cyanoborohydride, leading to a ring-closing cascade that forms the piperidine ring. mdpi.comnih.gov This strategy allows for the construction of highly functionalized piperidines and can exert stereocontrol based on the chirality of the amine used. nih.govresearchgate.net

MethodPrecursorReagentsProductKey Features
Radical Cyclization7-substituted-6-aza-8-bromooct-2-enoateTris(trimethylsilyl)silane, AIBNtrans-2,4-disubstituted piperidineHigh diastereoselectivity (up to 99:1). nih.govorganic-chemistry.org
Double Reductive AminationDiformyl intermediate from cyclopenteneChiral primary amine, NaCNBH₃Diastereomeric piperidine β-amino estersRing expansion strategy with stereocontrol. nih.gov
Reductive HydroaminationAlkyne with enamine formationAcid, reducing agentSubstituted piperidineProceeds via an iminium ion intermediate. nih.gov

Organometallic Chemistry in Piperidine Synthesis

The use of organometallic reagents provides a highly versatile and powerful platform for the stereoselective synthesis of substituted piperidines. whiterose.ac.uk Organozinc and organocopper reagents are particularly prominent, allowing for the formation of key carbon-carbon bonds in the construction of the piperidine ring. whiterose.ac.ukbeilstein-journals.org

A common strategy involves the use of functionalized chiral organozinc reagents derived from readily available starting materials like amino acids. whiterose.ac.ukacs.org These reagents can be prepared by the direct insertion of zinc into carbon-iodine bonds of protected amino alkyl iodides. whiterose.ac.uk The resulting organozinc compounds are functional group tolerant and can be used in various coupling reactions. For example, they can undergo copper-catalyzed conjugate addition to α,β-unsaturated carbonyl compounds, such as 2,3-dehydro-4-piperidones, to install substituents with high enantioselectivity, particularly when using chiral phosphoramidite (B1245037) ligands. beilstein-journals.org

Alternatively, palladium-catalyzed Negishi cross-coupling reactions between these chiral organozinc reagents and aryl or vinyl halides enable the synthesis of 2-aryl and 2-vinyl piperidines. nih.gov A dynamic kinetic resolution of N-Boc-2-lithiopiperidine, followed by transmetalation to the corresponding organozinc species and subsequent Negishi coupling, has been shown to produce highly enantioenriched 2-substituted piperidines. nih.gov These methods highlight the modularity and effectiveness of organometallic chemistry in accessing structurally diverse and stereochemically complex piperidine derivatives. whiterose.ac.uk

Organometallic ReagentReaction TypeElectrophile/Coupling PartnerCatalyst SystemProduct Type
DialkylzincAsymmetric Conjugate AdditionN-substituted 2,3-dehydro-4-piperidoneCu(OTf)₂ / Chiral Phosphoramidite LigandChiral 3-alkyl-4-piperidones beilstein-journals.org
Grignard ReagentsAsymmetric Conjugate AdditionN-Cbz-pyridoneCu-salt / Chiral LigandChiral piperidones beilstein-journals.org
N-Boc-2-piperidylzincNegishi Cross-CouplingAryl/Vinyl HalidesPalladium catalystEnantioenriched 2-aryl/vinyl-piperidines nih.gov
β-aminoalkyl zinc iodideCopper-catalyzed Alkylation/Cyclization3-chloro-2-(chloromethyl)prop-1-eneCopper catalyst / NaH5-methylene piperidines whiterose.ac.uk

Derivatization and Functionalization of the (2S,4S)-2,4-Dimethylpiperidine Scaffold

Once the chiral piperidine core is assembled, its derivatization allows for the exploration of structure-activity relationships and the synthesis of target molecules. The nitrogen atom of the piperidine ring is a primary site for functionalization, offering a convenient handle for introducing a wide array of substituents.

N-Functionalization Strategies

N-functionalization of the this compound scaffold is a key strategy for modifying its properties. The secondary amine is readily derivatized through standard reactions such as N-acylation and N-alkylation.

N-Acylation involves the reaction of the piperidine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically straightforward and high-yielding. Furthermore, enantioselective acylation can be employed as a method for the kinetic resolution of racemic mixtures of substituted piperidines. nih.gov Using a chiral acylating agent in the presence of a suitable catalyst can preferentially acylate one enantiomer over the other, allowing for their separation. nih.gov While this is a resolution technique, the underlying N-acylation is a fundamental transformation for derivatization.

N-Alkylation introduces an alkyl group onto the piperidine nitrogen. Modern catalytic methods have enabled the use of alcohols as alkylating agents in "borrowing hydrogen" or "hydrogen autotransfer" catalysis. d-nb.info These processes, often catalyzed by ruthenium or iridium complexes, involve the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the piperidine. nih.gov The hydrogen is transiently held by the metal catalyst and used in the final reduction step, with water being the only byproduct, making it an atom-economical and environmentally benign process. d-nb.info This method allows for the direct N-alkylation of amines with a broad range of primary alcohols under base-free conditions while retaining the stereochemical integrity of the chiral centers. d-nb.info

Functionalization TypeReagent TypeCatalyst/ConditionsProductKey Features
N-AcylationAcid Chloride, AnhydrideBase (e.g., Triethylamine)N-acyl-2,4-dimethylpiperidineGeneral and high-yielding amide formation. researchgate.net
Catalytic Kinetic ResolutionChiral Acylating AgentNHC/Hydroxamic acid co-catalystEnantioenriched N-acyl-piperidine and unreacted amineAllows for separation of enantiomers. nih.gov
N-Alkylation (Borrowing Hydrogen)Primary Alcohols[Ru(p-cymene)Cl₂]₂ / AdditiveN-alkyl-2,4-dimethylpiperidineAtom-economical, base-free, high retention of stereochemistry. d-nb.info
N-Alkylation (Traditional)Alkyl HalidesBaseN-alkyl-2,4-dimethylpiperidineStandard nucleophilic substitution.

Regioselective Functionalization of Ring Carbons

The selective functionalization of specific carbon-hydrogen (C-H) bonds on the piperidine ring is a formidable challenge in synthetic chemistry due to the general inertness of C(sp³)–H bonds. For a molecule such as this compound, the presence of multiple, distinct C-H bonds at the C2, C3, C4, C5, and C6 positions necessitates highly selective methods to avoid the formation of complex product mixtures. Modern synthetic strategies have increasingly focused on transition-metal-catalyzed C-H activation, where a catalyst can be guided to a specific position to forge new carbon-carbon or carbon-heteroatom bonds. These approaches are broadly categorized by the element of selectivity control, which can be substrate-based (using directing groups) or catalyst-based.

A primary strategy for achieving regioselectivity is the use of a directing group attached to the piperidine nitrogen. This group acts as a coordinating ligand, positioning a metal catalyst in close proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization. For instance, N-pyridyl or N-aminoquinoline amide groups have been effectively used to direct palladium catalysts to the C2 position of the piperidine ring for arylation reactions. acs.orgresearchgate.net In the context of this compound, installing such a directing group would be expected to favor functionalization at the C2 and C6 positions. The inherent stereochemistry of the substrate would likely influence the facial selectivity of the C-H activation step. Deuterium labeling experiments on N-Cbz piperidine have shown that C-H activation can be probed independently of the catalytic cycle, revealing preferences for certain positions. acs.org

Beyond substrate control, catalyst-controlled regioselectivity has emerged as a powerful tool. Research by Huw M. L. Davies and others has shown that the choice of rhodium catalyst and the N-protecting group on the piperidine can dictate the site of functionalization. d-nb.info Specifically, by reacting N-protected piperidines with donor/acceptor carbenes, different ring positions can be targeted. This catalyst-driven approach offers a versatile method for accessing positional analogues of bioactive molecules. For a substrate like this compound, this methodology could potentially allow for selective modification at positions that are electronically or sterically distinct, such as C2, C3, or C4.

The table below summarizes key findings in the catalyst-controlled functionalization of piperidine derivatives, which are applicable to complex scaffolds like this compound.

Table 1: Catalyst-Controlled Regioselective C-H Functionalization of N-Protected Piperidines d-nb.info
N-Protecting GroupCatalystPosition FunctionalizedTypical SubstrateDiastereomeric Ratio (d.r.)Enantiomeric Excess (ee)
N-BocRh₂(R-TCPTAD)₄C2N-Boc-piperidineVariableVariable (low with electron-deficient aryldiazoacetates)
N-BrosylRh₂(R-TPPTTL)₄C2N-Bs-piperidine>30:152–73%
N-α-oxoarylacetylRh₂(S-2-Cl-5-BrTPCP)₄C4N-α-oxoarylacetyl-piperidinesNot ApplicableNot Reported
N-Boc (via cyclopropanation)Rh₂(S-PTAD)₄C3 (indirectly)N-Boc-tetrahydropyridineNot Applicable96%

Photoredox catalysis represents another frontier for the C-H functionalization of highly substituted piperidines. nih.gov This method utilizes light to initiate a catalytic cycle, often involving an iridium photocatalyst, to generate radical intermediates. Studies have demonstrated the α-amino C–H arylation of densely functionalized piperidines with electron-deficient arenes. nih.gov A key feature of this process is that an initial, less selective C-H arylation can be followed by an in-situ epimerization to yield the thermodynamically most stable diastereomer. nih.gov This approach is particularly promising for substrates with multiple stereocenters, such as this compound, as it can provide high diastereoselectivity in the final products.

The table below details representative examples of photoredox-catalyzed C-H arylation of substituted piperidines.

Table 2: Photoredox-Catalyzed α-Amino C–H Arylation of Substituted Piperidines nih.gov
Piperidine SubstrateArylating AgentCatalyst SystemYieldDiastereomeric Ratio (d.r.)
N-Phth-2,3,5-trimethylpiperidine4-cyanobenzonitrileIr(ppy)₃85%95:5
N-Phth-2-methyl-3-phenylpiperidine4-cyanobenzonitrileIr(ppy)₃75%94:6
N-Boc-4-phenylpiperidine4-cyanobenzonitrileIr(ppy)₃68%Not Applicable
N-Phth-2,3,4,5-tetramethylpiperidine4-cyanobenzonitrileIr(ppy)₃78%84:16

These advanced methodologies, relying on either substrate-directing groups, sophisticated catalyst design, or photoredox activation, provide a powerful toolkit for the precise, regioselective functionalization of the carbon framework of this compound and its derivatives, enabling the synthesis of novel and structurally complex chiral molecules.

Stereochemical Investigations and Conformational Dynamics of 2,4 Dimethylpiperidines

Diastereomeric and Enantiomeric Purity Determination Methodologies

The analysis of stereoisomers, including diastereomers and enantiomers, is fundamental to understanding the properties of chiral molecules like 2,4-dimethylpiperidine (B1583269). Various analytical techniques are employed to determine the purity of these stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio in a mixture of compounds. By integrating the signals corresponding to specific protons in each diastereomer, the relative abundance of each can be calculated. researchgate.netresearchgate.net For complex spectra where signals overlap, advanced techniques like band-selective pure shift NMR spectroscopy can be utilized to simplify the spectrum and allow for more accurate integration. rsc.org Additionally, 1D and 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to detect equilibrating diastereomers. nih.gov

Gas Chromatography (GC): Chiral gas chromatography is a widely used method for separating enantiomers. clockss.orggcms.cz This technique utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. gcms.cznih.gov The choice of the chiral stationary phase is crucial for achieving good separation. nih.gov Even with achiral columns, GC can sometimes be used to estimate the ratio of diastereomers. clockss.org

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another common method for determining enantiomeric purity. Similar to chiral GC, it employs a chiral stationary phase to separate enantiomers. The enantiomeric purity is often determined after converting the amine to a suitable derivative, such as a benzyl carbamate.

Supercritical Fluid Chromatography (SFC): Chiral SFC is also utilized for the separation of enantiomers and can be a valuable tool in determining the enantiomeric excess of chiral amines.

Table 1: Methodologies for Determining Stereochemical Purity

Methodology Application Principle
1H NMR Spectroscopy Diastereomeric Ratio Integration of distinct signals for each diastereomer. researchgate.netresearchgate.net
Chiral Gas Chromatography (GC) Enantiomeric Purity Differential interaction with a chiral stationary phase leading to separation. clockss.orggcms.cz
Chiral High-Performance Liquid Chromatography (HPLC) Enantiomeric Purity Separation based on differential affinity to a chiral stationary phase.
Chiral Supercritical Fluid Chromatography (SFC) Enantiomeric Purity Separation of enantiomers using a chiral stationary phase and supercritical fluid as the mobile phase.

Conformational Analysis of Substituted Piperidine (B6355638) Rings

The piperidine ring is not planar and can adopt several conformations to minimize steric and torsional strain. The presence of substituents, such as methyl groups, significantly influences the preferred conformation.

The most stable conformation for a simple piperidine ring is the chair conformation . ias.ac.inwesternsydney.edu.au In this conformation, the carbon-carbon bonds are staggered, minimizing torsional strain. The piperidine ring can also exist in higher-energy conformations such as the boat and twist-boat conformations. westernsydney.edu.auresearchgate.net The boat conformation is generally unstable due to steric hindrance between the "flagpole" hydrogens and eclipsing interactions. The twist-boat conformation is a more stable intermediate between two chair forms and is sometimes observed, particularly in substituted or fused ring systems. nih.govrsc.org In some hindered piperidines, the boat conformation can be a significant contributor to the conformational equilibrium. ias.ac.inresearchgate.net

The presence of methyl groups on the piperidine ring has a profound effect on its conformational equilibrium. Substituents on a chair conformation can occupy either an axial position (perpendicular to the general plane of the ring) or an equatorial position (in the general plane of the ring).

For a monosubstituted piperidine, the substituent generally prefers the equatorial position to minimize 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogens on the same side of the ring. The steric requirement of a methyl group is greater than that of a lone pair of electrons on the nitrogen atom. study.com

In disubstituted piperidines like 2,4-dimethylpiperidine, the conformational preference depends on the relative stereochemistry of the methyl groups.

cis-Isomers: In cis-2,4-dimethylpiperidine, one methyl group is axial and the other is equatorial, or both can be in pseudo-equatorial positions in a twist-boat conformation. rsc.org

trans-Isomers: In trans-2,4-dimethylpiperidine, both methyl groups can be in equatorial positions in a chair conformation, which is generally the most stable arrangement. Alternatively, they can both be in axial positions, which is a high-energy conformation. The trans isomer may also adopt a conformation with an equatorial 4-substituent and an axial 2-substituent to avoid unfavorable strain. rsc.orgnih.gov

The interplay of steric factors, electrostatic interactions, and hyperconjugation ultimately determines the most stable conformation. nih.gov

The conformation of a substituted piperidine directly impacts its reactivity and the stereochemical outcome of its reactions. The accessibility of the nitrogen lone pair and the steric environment around the ring are dictated by the preferred conformation.

For instance, in kinetic resolutions involving the acylation of disubstituted piperidines, a strong preference for the acylation of conformers where the α-substituent (at the 2-position) occupies the axial position has been observed. nih.gov This is because the equatorial approach of the acylating agent is less sterically hindered. Consequently, cis and trans isomers can exhibit disparate reactivity and selectivity due to their different conformational preferences. nih.gov The conformational equilibrium can also influence the rate of reactions, such as the capture of carbon dioxide by methylpiperidines. researchgate.net

Stereoisomeric Relationship and Interconversion Studies

The different stereoisomers of 2,4-dimethylpiperidine are related through stereoisomerism. The cis and trans isomers are diastereomers, meaning they are stereoisomers that are not mirror images of each other. Each of these diastereomers is chiral and exists as a pair of enantiomers.

Interconversion between chair conformations of the piperidine ring occurs through a process called ring inversion or ring flipping . This process involves passing through higher-energy twist and boat conformations. For 2,4-dimethylpiperidine, ring inversion would interconvert the two chair forms, for example, changing an axial methyl group to an equatorial one and vice versa.

Under certain conditions, it is possible to epimerize one diastereomer to another. For example, base-mediated epimerization under thermodynamic control can be used to convert a cis-2,4-disubstituted N-Boc piperidine into the more stable trans-isomer. nih.gov

Computational Studies on Stereoisomers and Conformational Landscapes

Computational chemistry provides valuable insights into the stereochemical and conformational properties of molecules like 2,4-dimethylpiperidine. Quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to explore the potential energy surface of the molecule and identify stable conformers. rsc.orgnih.govresearchgate.net

These studies can predict the relative energies of different stereoisomers and conformers (chair, boat, twist-boat), providing a theoretical basis for understanding experimental observations. nih.govrsc.orgresearchgate.net For example, DFT calculations can be used to determine the relative Gibbs free energies of the various conformers of dimethylpiperidines. researchgate.net Computational models can also elucidate the transition states for conformational interconversions, helping to understand the dynamics of the system. rsc.org Molecular dynamics simulations can further reveal the interactions between the molecule and its environment, such as solvent molecules or biological receptors. rsc.orgnih.gov These computational approaches are powerful tools for rationalizing and predicting the behavior of complex chiral molecules. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. For a molecule like (2S,4S)-2,4-dimethylpiperidine, DFT calculations are essential for accurately determining the geometries and relative energies of its possible conformers.

The conformational flexibility of the piperidine ring is dominated by the chair conformation, which is significantly more stable than boat or twist-boat forms. For the cis-2,4-dimethyl configuration, two primary chair conformers are in equilibrium through a process of ring inversion. These conformers are distinguished by the axial (a) or equatorial (e) positions of the two methyl groups.

Conformer A: The C2-methyl group is in an axial position (2a), and the C4-methyl group is in an equatorial position (4e).

Conformer B: The C2-methyl group is in an equatorial position (2e), and the C4-methyl group is in an axial position (4a).

DFT calculations would be employed to optimize the geometry of each of these conformers. A typical computational approach would involve a functional, such as B3LYP or M06-2X, combined with a suitable basis set (e.g., 6-31G(d) or larger) to solve the electronic structure. nih.gov Frequency calculations are then performed to confirm that the optimized structures are true energy minima on the potential energy surface and to obtain thermodynamic data like Gibbs free energies. nih.gov

The relative stability of the two conformers is determined by steric interactions. The primary destabilizing factor in chair conformations is the 1,3-diaxial interaction, a form of steric strain between an axial substituent and the axial hydrogens on the same side of the ring.

ConformerC2-Methyl PositionC4-Methyl PositionKey Steric InteractionsExpected Relative Stability
Conformer A (2a, 4e)AxialEquatorial1,3-diaxial interactions between the C2-methyl group and axial hydrogens at C6 and the N-H bond.Less Stable
Conformer B (2e, 4a)EquatorialAxial1,3-diaxial interactions between the C4-methyl group and axial hydrogens at C2 and C6.More Stable

In Conformer A, the axial C2-methyl group experiences steric hindrance from the axial protons at the C6 position and the nitrogen's substituent (in this case, a hydrogen). In Conformer B, the axial C4-methyl group interacts with axial protons at the C2 and C6 positions. The steric strain associated with an axial methyl group is generally greater than that of an axial hydrogen. Therefore, Conformer B, which places the C2-methyl group in the less hindered equatorial position, is predicted to be the more stable, lower-energy conformer. DFT calculations would provide a precise energy difference (ΔG) between these two states, allowing for the prediction of their equilibrium population distribution. Studies on analogous systems, such as 1,2-dimethylpiperidine, have shown that DFT methods can accurately predict such energy differences. nih.gov

Molecular Mechanics and Dynamics Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) offer a classical, computationally less intensive approach to study the conformational landscape and dynamic behavior of molecules.

Molecular Mechanics (MM) In MM, the energy of a molecule is calculated using a force field, which is a set of parameters and functions that describe the potential energy of a system based on the positions of its atoms. Common force fields include MMFF94 and various versions of AMBER or CHARMM.

For this compound, MM calculations can be used to perform a conformational search to identify all low-energy conformers, including the two chair forms and any higher-energy twist-boat intermediates. The force field calculates the energy contributions from:

Bond stretching

Angle bending

Torsional (dihedral) angles

Van der Waals interactions

Electrostatic interactions

The results would provide relative steric energies for each conformer, corroborating the findings from DFT. The conformer with the methyl groups in the (2e, 4a) arrangement would be expected to have a lower steric energy than the (2a, 4e) conformer due to the minimization of unfavorable 1,3-diaxial interactions.

Molecular Dynamics (MD) Simulations MD simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion. An MD simulation provides insight into not only the static conformations but also the dynamic process of conformational change, such as the rate of ring-flipping between the two chair forms.

An MD simulation of this compound would typically be run in a simulated solvent (like water or chloroform) to mimic experimental conditions. nih.gov The simulation would track the trajectory of each atom over a period of nanoseconds to microseconds.

Analysis of the MD trajectory would reveal:

Conformational Populations: The percentage of time the molecule spends in each of the two chair conformations, which can be directly related to the Gibbs free energy difference between them.

Transition Pathways: The mechanism and energy barrier for the ring-flip process, which proceeds through higher-energy twist-boat intermediates.

Structural Fluctuations: The average bond lengths, angles, and dihedral angles for each conformation, showing how the molecule vibrates and flexes at a given temperature.

Simulation ParameterInformation Gained for this compound
Force FieldDefines the potential energy surface (e.g., AMBER, CHARMM).
Solvent ModelAccounts for environmental effects on conformational preference (e.g., TIP3P water). nih.gov
Simulation TimeDetermines the extent of conformational sampling (typically nanoseconds to microseconds).
Trajectory AnalysisProvides data on conformer populations, transition rates, and structural parameters.

Together, these computational techniques provide a comprehensive picture of the stereochemical and dynamic properties of this compound, clarifying the energetic preference for specific conformations and the dynamics of their interconversion.

Applications in Asymmetric Catalysis and Chiral Ligand Design

(2S,4S)-2,4-Dimethylpiperidine as a Chiral Building Block

This compound serves as a valuable chiral building block, or synthon, for the construction of more complex chiral molecules, particularly ligands for asymmetric catalysis. The stereochemically defined centers at the 2 and 4 positions of the piperidine (B6355638) ring provide a rigid and predictable three-dimensional framework. This inherent chirality can be transferred to a catalytic system, influencing the stereochemical outcome of a chemical reaction. The cis-relationship between the two methyl groups in the (2S,4S)-isomer dictates a specific spatial arrangement, which is crucial for the design of effective chiral environments in catalysts. The synthesis of this and other substituted piperidines can be achieved through various stereoselective methods, ensuring access to enantiomerically pure starting materials for ligand synthesis.

Design and Synthesis of Chiral Ligands Incorporating the 2,4-Dimethylpiperidine (B1583269) Moiety

The design of chiral ligands is a cornerstone of asymmetric catalysis. The incorporation of the this compound moiety into a ligand structure is a strategic approach to creating a well-defined chiral pocket around a metal center. The nitrogen atom of the piperidine ring can act as a coordinating atom, binding to a transition metal. Further functionalization at the nitrogen or other positions on the ring allows for the introduction of other donor atoms, such as phosphorus or oxygen, leading to the formation of bidentate or multidentate chiral ligands.

The synthesis of such ligands typically involves the reaction of this compound with appropriate electrophiles to introduce the desired coordinating groups. The rigidity of the piperidine backbone helps to minimize conformational flexibility in the resulting metal complex, which is often a key factor in achieving high levels of enantioselectivity. The steric bulk of the methyl groups at the 2 and 4 positions can also play a crucial role in shielding specific quadrants around the metal center, thereby directing the approach of the substrate and influencing the stereochemical outcome of the catalyzed reaction.

Role in Transition Metal-Catalyzed Asymmetric Reactions

Ligands derived from this compound have potential applications in a variety of transition metal-catalyzed asymmetric reactions. The specific stereochemistry of the piperidine backbone is instrumental in creating a chiral environment that can effectively discriminate between the two enantiotopic faces of a prochiral substrate or two enantiomers in a kinetic resolution.

Asymmetric hydrogenation is a powerful tool for the synthesis of chiral compounds, particularly in the pharmaceutical and fine chemical industries. Chiral ligands are essential for transferring stereochemical information from the catalyst to the product. While specific examples detailing the performance of this compound-based ligands in asymmetric hydrogenation are not extensively documented in readily available literature, the structural motifs of chiral piperidines are known to be effective in such transformations. For instance, chiral piperidine-containing ligands have been successfully employed in the rhodium- and ruthenium-catalyzed asymmetric hydrogenation of various substrates, such as olefins and ketones. The predictable conformation of the this compound scaffold would be expected to provide a stable and effective chiral environment for such reactions.

The formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner is a fundamental challenge in organic synthesis. Chiral catalysts play a pivotal role in controlling the stereochemistry of these transformations. Ligands incorporating the this compound framework can be envisioned to participate in a range of such reactions, including allylic alkylations, Heck reactions, and various coupling reactions. The defined stereochemistry and steric hindrance provided by the dimethyl-substituted piperidine ring can effectively control the facial selectivity of nucleophilic or electrophilic attack, leading to the preferential formation of one enantiomer.

Applications as Chiral Auxiliaries in Enantioselective Transformations

Beyond their use in chiral ligands, chiral amines like this compound can also function as chiral auxiliaries. In this approach, the chiral auxiliary is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction, and is then cleaved to afford the desired enantiomerically enriched product. The well-defined stereochemistry of this compound makes it a potential candidate for such applications. For example, it could be used to form chiral enamines or amides, which then undergo diastereoselective reactions. The steric hindrance provided by the methyl groups would likely play a significant role in directing the approach of reagents.

Mechanistic Insights into Chiral Induction in Catalytic Systems

Understanding the mechanism of chiral induction is crucial for the rational design of new and improved asymmetric catalysts. In catalytic systems employing ligands derived from this compound, the primary mode of chiral induction would stem from the transfer of stereochemical information from the rigid piperidine backbone to the substrate.

The cis-configuration of the two methyl groups would force the piperidine ring into a specific chair conformation. When coordinated to a metal center, this conformation would create a highly ordered and sterically defined chiral pocket. The interaction between the substrate and this chiral environment, governed by steric repulsions and potentially other non-covalent interactions, would favor one transition state over the other, leading to the observed enantioselectivity.

Computational studies, such as Density Functional Theory (DFT) calculations, could provide valuable insights into the transition state geometries and the specific interactions responsible for chiral recognition and induction in these systems. Such studies would help to elucidate the precise role of the this compound moiety in controlling the stereochemical outcome of the reaction and guide the future design of more efficient catalysts based on this chiral scaffold.

Research in Medicinal Chemistry and Drug Discovery Platforms Featuring the 2,4 Dimethylpiperidine Scaffold

Scaffold Design and Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For the 2,4-dimethylpiperidine (B1583269) scaffold, these studies focus on how modifications to the ring and the stereochemistry of the methyl groups impact interactions with biological targets. frontiersin.org

Fragment-Based Drug Discovery (FBDD) has become a primary strategy for lead generation in the pharmaceutical industry. rsc.orgnih.govrsc.org This approach often begins with screening collections of low molecular weight compounds, or "fragments," to identify those that bind to a biological target. exactelabs.comyoutube.com Historically, these fragment libraries have been dominated by flat, two-dimensional (2D) aromatic molecules. rsc.orgnih.govrsc.org However, there is a growing recognition of the need to explore three-dimensional (3D) chemical space to identify novel and more effective drug candidates. rsc.orgnih.govrsc.org

Saturated heterocyclic scaffolds, such as piperidine (B6355638), are ideal for creating 3D fragments. rsc.org The transition from a 2D aromatic ring (like pyridine) to a 3D saturated ring (like piperidine) dramatically increases shape diversity without a significant increase in molecular weight. rsc.org For instance, while dimethyl pyridine (B92270) exists in a limited number of 2D isomers, dimethyl piperidine has a much larger number of 3D isomers, offering a richer pool of shapes for drug discovery. rsc.org

Research into a virtual library of fragments derived from 20 different regio- and diastereoisomers of disubstituted piperidines demonstrated that these molecules are three-dimensional and cover a wide area of 3D fragment space. rsc.orgnih.govrsc.org This makes them highly suitable for FBDD campaigns, providing a more efficient sampling of chemical space compared to larger, more complex molecules used in high-throughput screening. rsc.org

Property2D Fragments (e.g., Pyridine-based)3D Fragments (e.g., Piperidine-based)Significance in FBDD
ShapePredominantly flat, populating the rod-disc axis in shape analysis plots. rsc.orgDiverse, complex 3D shapes that occupy a wider area of chemical space. rsc.orgAllows for better matching to the complex 3D topographies of protein binding sites.
Isomeric ComplexityLimited number of isomers. rsc.orgSignificantly higher number of regio- and stereoisomers. rsc.orgProvides a richer and more diverse library of scaffolds for screening.
Physicochemical PropertiesOften higher lipophilicity.Generally improved solubility and other drug-like properties. researchgate.netLeads to better starting points for lead optimization with more favorable ADMET profiles.
NoveltyWell-explored chemical space.Offers access to novel and under-explored chemical space. rsc.orgIncreases the probability of identifying unique binding modes and developing patentable molecules. nih.gov

Chirality and stereochemistry are critical aspects of drug design, as biological systems are inherently chiral. researchgate.net The specific 3D arrangement of atoms in a molecule can profoundly affect its interaction with a target protein. For the 2,4-dimethylpiperidine scaffold, the spatial orientation of the two methyl groups—either cis or trans—and the absolute configuration at each chiral center ((2S,4S), (2R,4R), (2S,4R), or (2R,4S)) are crucial determinants of biological activity. researchgate.net

The (2S,4S) configuration places both methyl groups in a specific trans orientation on the piperidine ring. This defined geometry dictates how the molecule can orient itself within a binding pocket. Different stereoisomers will present their functional groups in different spatial arrangements, leading to variations in binding affinity and efficacy. The introduction of chiral centers into the piperidine scaffold can serve several key purposes in drug design:

Modulating Physicochemical Properties: Chirality can influence properties such as aqueous solubility and lipophilicity. researchgate.net

Enhancing Biological Activity and Selectivity: One stereoisomer often fits a target's binding site much better than others, leading to a significant difference in potency. This can also enhance selectivity for the intended target over off-targets, reducing potential side effects. researchgate.net

Improving Pharmacokinetic Properties: The specific stereochemistry of a molecule can affect its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Therefore, the selection of the (2S,4S) isomer is a deliberate design choice aimed at optimizing the molecular recognition between the drug candidate and its biological target.

Synthetic Utility as Pharmaceutical Intermediates and Lead Compounds

The (2S,4S)-2,4-dimethylpiperidine scaffold is a valuable building block, or intermediate, in the synthesis of more complex pharmaceutical compounds. bldpharm.comresearchgate.net Its utility stems from its defined stereochemistry and the presence of a secondary amine that serves as a convenient handle for further chemical modification. Synthetic chemists can readily attach various substituents to the nitrogen atom to create a library of derivative compounds for biological screening.

A compound that demonstrates promising biological activity in initial screens is often designated as a "lead compound." nih.gov This lead compound then serves as the starting point for further optimization through medicinal chemistry efforts. The 2,4-dimethylpiperidine core can be part of such a lead, providing a rigid, 3D framework that correctly orients the attached functional groups for optimal interaction with the target. nih.govresearchgate.net The development of diastereoselective synthesis methods for 2,4-disubstituted piperidines allows for the controlled production of specific stereoisomers like (2S,4S), providing versatile platforms for drug discovery. researchgate.net

Integration into Complex Biologically Active Molecular Architectures

The true value of the this compound scaffold is realized when it is incorporated into larger, more complex molecules designed to treat specific diseases. rsc.orgresearchgate.net Chiral piperidine scaffolds are prevalent in a large number of active pharmaceuticals, including recently approved drugs. researchgate.net

By integrating this scaffold, drug designers can impart desirable properties to the final molecule. The piperidine ring can improve solubility and metabolic stability while the rigid, chair-like conformation and the specific orientation of the methyl groups can act as a conformational lock, reducing the entropic penalty upon binding to a target and thus increasing binding affinity. For example, the scaffold can be part of a molecule targeting enzymes, receptors, or ion channels, where the piperidine core serves to position other critical pharmacophoric elements, such as hydrogen bond donors/acceptors or aromatic groups, for precise interactions with amino acid residues in the target's active site. clinmedkaz.orgmdpi.com

Advanced Characterization and Analytical Methodologies

Spectroscopic Elucidation of Structure and Stereochemistry

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and spatial arrangement of atoms. For a molecule like (2S,4S)-2,4-dimethylpiperidine, which has a non-planar ring system and stereocenters, these techniques are indispensable.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules. For this compound, which is the cis isomer, ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, provide unambiguous evidence of its constitution and relative stereochemistry.

The cis configuration dictates that the piperidine (B6355638) ring adopts a chair conformation where one methyl group is in an axial position and the other is in an equatorial position to minimize steric strain. This conformational preference profoundly influences the chemical shifts and, most importantly, the coupling constants (J-values) of the ring protons. Analysis of these J-values in the ¹H NMR spectrum, particularly the large diaxial couplings (~10–13 Hz) and smaller axial-equatorial or equatorial-equatorial couplings (~2–5 Hz), allows for the assignment of the relative stereochemistry. rsc.org

2D NMR experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached and long-range coupled carbon atoms, respectively, leading to a full assignment of the ¹H and ¹³C spectra.

Table 1: Representative ¹H and ¹³C NMR Data for a cis-2,4-Disubstituted Piperidine Scaffold (Data is based on analogous structures and expected chemical shifts for this compound)

Atom Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key ¹H-¹H Couplings (Hz)
H-2~2.8 - 3.0C-2: ~52.0J(H2-H3ax), J(H2-H3eq), J(H2-CH3)
H-3 (axial)~1.2 - 1.4C-3: ~35.0J(H3ax-H2), J(H3ax-H3eq), J(H3ax-H4)
H-3 (equatorial)~1.7 - 1.9J(H3eq-H2), J(H3eq-H3ax), J(H3eq-H4)
H-4~1.5 - 1.7C-4: ~31.0J(H4-H3ax), J(H4-H3eq), J(H4-H5ax), J(H4-H5eq)
H-5 (axial)~1.1 - 1.3C-5: ~40.0J(H5ax-H4), J(H5ax-H5eq), J(H5ax-H6ax), J(H5ax-H6eq)
H-5 (equatorial)~1.8 - 2.0J(H5eq-H4), J(H5eq-H5ax), J(H5eq-H6ax), J(H5eq-H6eq)
H-6 (axial)~2.5 - 2.7C-6: ~58.0J(H6ax-H5ax), J(H6ax-H5eq), J(H6ax-H6eq)
H-6 (equatorial)~3.0 - 3.2J(H6eq-H5ax), J(H6eq-H5eq), J(H6eq-H6ax)
2-CH₃~1.1 - 1.22-CH₃: ~20.0J(CH3-H2)
4-CH₃~0.9 - 1.04-CH₃: ~22.0J(CH3-H4)
N-HVariable

Note: Chemical shifts are solvent-dependent. The table represents typical values.

While NMR can establish relative stereochemistry, X-ray crystallography provides the most definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. Since this compound is a liquid or low-melting solid at room temperature, it is often necessary to prepare a crystalline derivative.

This is typically achieved by reacting the piperidine with a chiral resolving agent (like tartaric acid) or a suitable derivatizing agent (like p-toluenesulfonyl chloride) to form a stable, crystalline salt or derivative. Single crystals of this derivative are then subjected to X-ray diffraction analysis. The resulting electron density map reveals the precise spatial arrangement of all atoms in the crystal lattice, confirming the cis relationship between the methyl groups and, if a chiral derivatizing agent of known configuration is used, the absolute (S,S) configuration can be unambiguously determined. rsc.org The analysis also provides precise bond lengths, bond angles, and torsional angles, confirming the adoption of a chair conformation in the solid state.

Table 2: Typical Crystallographic Data Obtained from a Chiral Piperidine Derivative

ParameterDescriptionTypical Value/Information
Crystal SystemThe geometric framework of the crystal lattice.Monoclinic, Orthorhombic, etc.
Space GroupThe symmetry group of the crystal.e.g., P2₁
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and shape of the unit cell.
ConformationThe determined 3D shape of the piperidine ring.Chair conformation
Methyl Group PositionsThe orientation of the C2 and C4 substituents.One axial, one equatorial
Flack ParameterA value used to determine absolute stereochemistry.A value close to 0 confirms the correct enantiomer.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra provide a characteristic "fingerprint" for the compound, confirming the presence of specific functional groups.

Table 3: Characteristic Vibrational Frequencies for 2,4-Dimethylpiperidine (B1583269)

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Description
N-H Stretch~3300~3300Secondary amine stretch
C-H Stretch (CH₃, CH₂)2850 - 29702850 - 2970Asymmetric and symmetric stretching
C-H Bend (CH₃, CH₂)1440 - 14701440 - 1470Scissoring and bending vibrations
C-N Stretch1050 - 12501050 - 1250Stretching of the carbon-nitrogen bond

Chromatographic Methods for Stereoisomer Separation and Purity Assessment

Chromatographic techniques are essential for separating the (2S,4S) isomer from its other stereoisomers (the enantiomeric (2R,4R) form and the diastereomeric trans isomers) and for assessing its chemical and stereoisomeric purity.

Chiral HPLC is the gold standard for separating enantiomers and assessing enantiomeric purity. The separation relies on the differential interaction between the stereoisomers and a chiral stationary phase (CSP). For amines like 2,4-dimethylpiperidine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.

The sample, containing a mixture of stereoisomers, is passed through the column. The (2S,4S) and (2R,4R) enantiomers form transient diastereomeric complexes with the CSP. Due to their different three-dimensional structures, these complexes have different stabilities, leading to different retention times and enabling their separation. The diastereomeric trans isomers will also typically have different retention times from the cis pair. By comparing the retention time of the sample to that of a reference standard, the identity can be confirmed, and the area of the chromatographic peak allows for quantification and purity assessment.

Table 4: Representative Chiral HPLC Method Parameters for Piperidine Isomer Separation

ParameterDescriptionTypical Conditions
ColumnChiral Stationary Phase (CSP)e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica
Mobile PhaseSolvent system to elute the compounds.n-Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1)
Flow RateThe speed at which the mobile phase moves.0.5 - 1.0 mL/min
DetectionMethod for visualizing the separated compounds.UV at 210-220 nm (if derivatized) or Refractive Index (RI)
TemperatureColumn operating temperature.25 °C

Gas chromatography (GC) is a powerful technique for separating volatile compounds. The diastereomers of 2,4-dimethylpiperidine (cis vs. trans) have different physical properties (e.g., boiling point, shape) and can often be separated on a standard achiral capillary GC column. nist.gov Polar stationary phases, such as those containing polyethylene (B3416737) glycol (Wax) or cyanopropyl functionalities, are typically more effective at resolving geometric isomers than non-polar phases. mdpi.com

To separate the enantiomers ((2S,4S) from (2R,4R)), a chiral GC column is required. Alternatively, the piperidine can be derivatized with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. GC is highly sensitive and is an excellent method for assessing the diastereomeric purity of the target compound.

Table 5: Typical Gas Chromatography Method Parameters for Diastereomer Purity

ParameterDescriptionTypical Conditions
ColumnCapillary column stationary phase.e.g., DB-WAX or CP-Sil 19 CB (cyanopropyl)
Column DimensionsLength, internal diameter, film thickness.30 m x 0.25 mm x 0.25 µm
Carrier GasInert gas to carry the sample.Helium or Hydrogen
Temperature ProgramOven temperature gradient.e.g., 50 °C hold for 2 min, then ramp 10 °C/min to 200 °C
Injector TemperatureTemperature of the sample inlet.250 °C
DetectorFID (Flame Ionization Detector) or MS (Mass Spectrometer)250 °C

Mass Spectrometry Applications in Structural Confirmation

Mass spectrometry is a cornerstone analytical technique for the structural elucidation and confirmation of synthetic compounds, including stereoisomers like this compound. This method provides critical information regarding the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and purity.

High-resolution mass spectrometry (HRMS) is particularly crucial for determining the elemental composition of the parent molecule and its fragments. For this compound, the molecular formula is C7H15N, corresponding to a monoisotopic mass of approximately 113.1204 atomic mass units. The high precision of HRMS allows for the unambiguous confirmation of this elemental composition, distinguishing it from other potential isobaric compounds.

In a typical mass spectrometry experiment utilizing electron ionization (EI), the this compound molecule is ionized to produce a molecular ion ([M]+•). The stability of this molecular ion is a key piece of information. Due to the cyclic amine structure, the molecular ion peak is generally expected to be observable.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is highly characteristic of the molecule's structure. For piperidine derivatives, fragmentation is often dictated by the position of substituents and the stability of the resulting carbocations. The primary fragmentation pathways for cyclic amines typically involve alpha-cleavage, which is the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.

For this compound, alpha-cleavage can occur at the C2-C3 bond or the C6-C5 bond, as well as the loss of the methyl groups at the C2 and C4 positions. The loss of a methyl radical (•CH3) from the molecular ion would result in a fragment ion ([M-15]+) with a mass-to-charge ratio (m/z) of approximately 98. This is often a prominent peak in the mass spectra of methylated cyclic amines.

Further fragmentation can occur through ring-opening mechanisms, leading to a variety of smaller fragment ions. The specific stereochemistry of this compound can subtly influence the relative abundances of certain fragment ions, although distinguishing between stereoisomers based solely on mass spectrometry without chiral derivatization or specialized techniques can be challenging.

The structural confirmation of this compound is further solidified by comparing its experimental mass spectrum with predicted data and the spectra of related known compounds. Computational tools can predict fragmentation patterns and mass spectra, providing a theoretical benchmark against which experimental data can be validated.

Below is a table summarizing the predicted mass spectrometry data for various adducts of this compound, which is useful in soft ionization techniques like electrospray ionization (ESI) or chemical ionization (CI).

Interactive Data Table: Predicted Mass Spectrometry Data for this compound Adducts

Adductm/z (Predicted)
[M]+113.11990
[M+H]+114.12773
[M+Na]+136.10967
[M+K]+152.08361
[M+NH4]+131.15427
[M-H]-112.11317

This predicted data is instrumental for identifying the molecular ion peak in various forms during analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS), where such adducts are commonly formed. The precise measurement of these m/z values using HRMS provides strong evidence for the presence and identity of the target compound.

Biological and Biochemical Investigations of 2,4 Dimethylpiperidine Derivatives Focus on in Vitro Mechanisms and Research Tools

Antimicrobial and Antifungal Activity Studies (Mechanistic Research)

While direct mechanistic studies on the antimicrobial and antifungal properties of (2S,4S)-2,4-dimethylpiperidine derivatives are limited in publicly available literature, research on other substituted piperidine (B6355638) analogues provides insights into potential mechanisms of action. These mechanisms often involve disruption of microbial cell integrity or inhibition of essential enzymes.

One proposed mechanism for the antimicrobial activity of certain heterocyclic compounds is the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme in bacterial protein synthesis. mdpi.com Inhibition of this enzyme disrupts tRNA maturation, leading to bacteriostatic or bactericidal effects. Molecular docking studies on some thieno[2,3-d]pyrimidine (B153573) derivatives have shown a high affinity for the TrmD binding site, suggesting this as a potential mode of action. mdpi.com

Another key target for antifungal agents is the fungal cell membrane, specifically the biosynthesis of ergosterol (B1671047), a vital component that maintains membrane fluidity and integrity. nih.gov Some novel 2,4-disubstituted-1,3-thiazole derivatives have been investigated as potential inhibitors of lanosterol-C14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. nih.gov Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts membrane function, ultimately causing fungal cell death. nih.gov

Furthermore, some 1,2,4-oxadiazole (B8745197) derivatives have been designed as inhibitors of succinate (B1194679) dehydrogenase (SDH), a crucial enzyme in both the tricarboxylic acid cycle and the electron transport chain. nih.govmdpi.com Inhibition of SDH disrupts fungal metabolism and respiration, leading to a potent antifungal effect. nih.govmdpi.com The interaction of these compounds with the SDH active site is often mediated by hydrogen bonding and hydrophobic interactions. nih.gov

It is plausible that derivatives of this compound could exhibit antimicrobial and antifungal activities through similar mechanisms, although this requires empirical validation. The stereochemistry of the 2,4-dimethyl substitution could play a significant role in the specific interactions with microbial target enzymes or membrane components.

Exploration of Anticancer Mechanisms in Cellular Models (In Vitro Studies)

The piperidine scaffold is a common feature in a variety of compounds with demonstrated anticancer activity in vitro. nih.gov While research specifically focusing on this compound derivatives is not extensively documented, the broader class of piperidine-containing molecules has been shown to exert cytotoxic effects on cancer cell lines through several well-established mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov

Induction of Apoptosis:

Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or cancerous cells. Many anticancer agents function by triggering this pathway. For instance, certain 4-substituted 1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione derivatives have been shown to induce apoptosis in human gastric cancer cells (MGC-803). rsc.org Mechanistic studies revealed that this is achieved through the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3. rsc.org

Cell Cycle Arrest:

The cell cycle is a tightly regulated process that governs cell proliferation. Disruption of the cell cycle can prevent cancer cells from dividing and lead to their demise. Some piperidine derivatives have been found to arrest the cell cycle at specific checkpoints. For example, the compound 2-amino-4-(1-piperidine)pyridine has been observed to inhibit the proliferation of colon cancer cell lines (HT29 and DLD-1) by arresting the cell cycle in the G1/G0 phase, thereby preventing entry into the S phase where DNA replication occurs. nih.gov

The cytotoxic effects of a synthesized piperidine derivative, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, were evaluated on A549 lung cancer cells. The compound exhibited a dose-dependent cytotoxic effect, with an IC50 value of 32.43 µM. nwmedj.org

While these examples highlight the potential of the piperidine scaffold in anticancer research, it is important to note that the specific substitution pattern, such as the (2S,4S)-2,4-dimethyl configuration, would significantly influence the potency and selectivity of these compounds. Further in vitro studies on relevant cancer cell lines are necessary to elucidate the specific anticancer mechanisms of this compound derivatives.

Enzyme Inhibition and Receptor Binding Studies (Mechanistic Research)

The rigid and stereochemically defined structure of this compound makes it an attractive scaffold for the design of specific enzyme inhibitors and receptor ligands. Research on related piperidine derivatives has demonstrated their potential to interact with a variety of biological targets with high affinity and selectivity.

Enzyme Inhibition:

Piperidine derivatives have been investigated as inhibitors of several classes of enzymes. For instance, a series of fluorine-substituted piperidines were found to exhibit notable inhibitory effects on α-glucosidase and cholinesterases (acetylcholinesterase and butyrylcholinesterase). nih.gov Kinetic studies can help to elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive. youtube.comyoutube.com

Compound ClassTarget EnzymeInhibition Data (IC50/Ki)Reference
Fluorine-Substituted Piperidinesα-GlucosidaseData not specified nih.gov
Fluorine-Substituted PiperidinesCholinesterasesData not specified nih.gov

Receptor Binding:

Substituted piperidines have been extensively studied as ligands for various receptors, including sigma (σ) receptors and opioid receptors. The affinity and selectivity of these compounds are highly dependent on the nature and position of the substituents on the piperidine ring.

For example, a series of 4,4-disubstituted piperidine-based derivatives have been synthesized and evaluated as sigma receptor ligands. nih.gov The 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine derivative was identified as a potent ligand with a high selectivity for the σ1 receptor over the σ2 receptor. nih.gov Similarly, 4-substituted piperidines and piperazines have been developed as ligands with balanced affinity for the µ-opioid receptor (MOR) and the δ-opioid receptor (DOR). nih.gov

CompoundTarget ReceptorBinding Affinity (Ki)SelectivityReference
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ1 Receptor0.96 ± 0.05 nM96-fold over σ2 Receptor nih.gov
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ2 Receptor91.8 ± 8.1 nM- nih.gov
Tetrahydroquinoline-based 4-substituted piperidinesµ-Opioid ReceptorLow nanomolarBalanced with DOR nih.gov
Tetrahydroquinoline-based 4-substituted piperidinesδ-Opioid ReceptorLow nanomolarBalanced with MOR nih.gov

The stereochemistry of the this compound core is expected to impart a high degree of conformational constraint, which could be exploited to design highly selective ligands for specific receptor subtypes.

Biochemical Pathway Probing with Synthetic Analogues

The use of synthetic analogues of bioactive molecules as probes to investigate biochemical pathways is a powerful tool in chemical biology. These probes are often designed to mimic the natural substrate or ligand of a particular enzyme or receptor, but with modifications that allow for tracking, visualization, or specific inhibition of a biological process.

While there is a lack of specific reports on the use of this compound analogues as biochemical probes, the principles of their design and application can be inferred from studies on other substituted piperidines. For instance, piperidine-based compounds could be functionalized with reporter groups such as fluorophores, biotin, or photoaffinity labels.

A fluorescently labeled this compound derivative could be used to visualize the localization of its target protein within a cell using fluorescence microscopy. A biotinylated analogue could be employed in pull-down assays to identify the binding partners of the parent compound from a complex biological sample. Photoaffinity labels incorporated into the piperidine scaffold would allow for the covalent labeling and subsequent identification of the target protein upon photoactivation.

The development of such chemical tools based on the this compound core would be a valuable endeavor to elucidate the mechanism of action of this class of compounds and to identify new biological targets. However, at present, this remains an area with limited specific research.

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Routes for (2S,4S)-2,4-Dimethylpiperidine

The synthesis of chiral piperidines, including this compound, is an area of active research, driven by the need for more efficient, cost-effective, and environmentally friendly processes. nih.gov While classical synthetic methods exist, future efforts are focused on developing novel routes that align with the principles of green chemistry.

Key areas of development include:

Biocatalysis : The use of enzymes offers high stereo- and regioselectivity under mild reaction conditions. nih.gov Future research could identify or engineer specific enzymes for the asymmetric dearomatization of pyridine (B92270) precursors to directly yield the (2S,4S) stereoisomer. nih.gov A chemo-enzymatic approach, combining traditional chemical synthesis with biocatalytic steps, represents a powerful strategy for preparing important chiral compounds. nih.gov

Asymmetric Catalysis : Rhodium-catalyzed asymmetric transfer hydrogenation of substituted pyridinium (B92312) salts is an emerging method for producing a variety of chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cnresearchgate.net Adapting this methodology for precursors of this compound could provide a highly efficient and scalable synthesis. dicp.ac.cn This approach avoids the need for chiral starting materials by introducing chirality during the reduction step. researchgate.net

Flow Chemistry : Continuous flow processes can offer improved safety, efficiency, and scalability compared to traditional batch synthesis. Developing a flow-based synthesis for this compound could significantly reduce production costs and environmental impact.

Table 1: Emerging Sustainable Synthetic Strategies for Chiral Piperidines

Synthetic Strategy Description Potential Advantages for this compound Synthesis
Biocatalysis Use of enzymes (e.g., amine oxidases, ene imine reductases) to catalyze stereoselective reactions. nih.gov High enantioselectivity, mild reaction conditions, reduced waste.
Asymmetric Transfer Hydrogenation Rhodium-catalyzed reduction of pyridinium salts using a chiral primary amine to induce chirality. dicp.ac.cnresearchgate.net High step economy, excellent stereocontrol, functional group tolerance. dicp.ac.cn
Nitro-Mannich/Reduction Cyclization A sequence of reactions to construct the piperidine (B6355638) ring with defined stereocenters. researchgate.net Access to complex substitution patterns, control over stereochemistry.

Rational Design of Next-Generation Chiral Ligands for Broader Catalytic Scope

The rigid, chiral structure of this compound makes it an attractive scaffold for the development of new chiral ligands for asymmetric catalysis. While C2-symmetric ligands have historically dominated the field, there is a growing interest in nonsymmetrical and modular ligands that can be fine-tuned for specific reactions. nih.govsemanticscholar.orgresearchgate.net

Future research in this area will likely focus on:

Modular Ligand Synthesis : Creating libraries of ligands where the this compound core is combined with various coordinating groups (e.g., phosphines, oxazolines). This modular approach allows for the rapid screening and optimization of ligands for new catalytic transformations. eurekaselect.com

Computational Design : Utilizing computational methods, such as Density Functional Theory (DFT), to model transition states and predict the stereochemical outcome of a reaction. This rational design approach can accelerate the discovery of effective ligands by minimizing empirical screening. eventsair.com

Expanded Catalytic Applications : Applying these new ligands to a broader range of chemical reactions, including C-H activation, cross-coupling, and cycloaddition reactions. nih.gov The unique steric and electronic properties conferred by the dimethylpiperidine scaffold could lead to catalysts with unprecedented reactivity and selectivity.

Application in Chemical Biology and Proteasome-Targeting Chimeras (PROTACs)

The piperidine scaffold is a common feature in bioactive molecules and is increasingly being explored in the field of chemical biology, particularly in the development of Proteolysis-Targeting Chimeras (PROTACs). encyclopedia.pub PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase. nih.govmdpi.com

Future applications of this compound in this domain include:

Scaffold for PROTACs : The defined stereochemistry of this compound can be used as a rigid linker component in PROTAC design. This can help to control the spatial orientation of the POI ligand and the E3 ligase ligand, which is crucial for the efficient formation of the ternary complex required for protein degradation. nih.govmdpi.com Piperidine-based linkers are already being explored for the development of orally bioavailable PROTACs. tcichemicals.com

Proteasome Inhibitors : Piperidine-containing peptidyl derivatives have been designed and evaluated as non-covalent inhibitors of the proteasome. ebi.ac.uknih.gov Derivatives of this compound could be investigated for their potential to inhibit specific subunits of the proteasome, which is a key therapeutic target in diseases like multiple myeloma. ebi.ac.uk

Table 2: Components of a Proteolysis-Targeting Chimera (PROTAC)

Component Function Potential Role for this compound
Protein of Interest (POI) Ligand Binds specifically to the target protein intended for degradation. Could be functionalized with a POI-binding warhead.
Linker Covalently connects the POI ligand and the E3 ligase ligand. The rigid piperidine ring can serve as a key structural element to control ternary complex geometry.
E3 Ligase Ligand Binds to an E3 ubiquitin ligase (e.g., VHL, Cereblon) to hijack the cell's protein disposal system. Could be attached to the piperidine scaffold.

Exploration of New Biological Targets and Unraveling Mechanisms of Action

The piperidine moiety is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological systems. encyclopedia.pubthieme-connect.com However, the full therapeutic potential of this compound derivatives remains largely untapped.

Future research will focus on:

Target Identification : Employing computational and experimental screening methods to identify new biological targets for compounds containing the this compound scaffold. In silico tools like SwissTargetPrediction can predict potential protein targets based on chemical structure, guiding further experimental validation. clinmedkaz.orgclinmedkaz.org

Phenotypic Screening : Testing libraries of this compound derivatives in cell-based assays to identify compounds that produce a desired physiological effect, even without a priori knowledge of the specific target.

Mechanism of Action Studies : Once a bioactive compound is identified, detailed biochemical and biophysical studies are required to elucidate its precise mechanism of action. This includes identifying the direct binding partner and understanding how this interaction leads to the observed biological effect.

Integration of Artificial Intelligence and Machine Learning in Piperidine Research

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery and development by enabling rapid analysis of vast datasets. mednexus.orgoncodesign-services.com These technologies can be powerfully applied to research involving this compound and its derivatives. nih.gov

Key applications include:

Predictive Modeling : ML algorithms can be trained on existing data to build models that predict the bioactivity, toxicity, and pharmacokinetic properties of novel this compound derivatives. frontiersin.orgplos.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success. researchgate.net

De Novo Drug Design : Generative AI models can design new molecules containing the this compound scaffold that are optimized for activity against a specific biological target. frontiersin.org These models can explore a vast chemical space to propose novel structures that a human chemist might not envision. oncodesign-services.com

Data Analysis and Interpretation : AI can analyze complex biological data from high-throughput screening and multi-omics studies to identify patterns and correlations, helping to uncover new biological targets and understand the mechanisms of action of piperidine-based compounds. nih.gov

Table 3: Application of AI/ML in Piperidine Research

AI/ML Application Description Relevance to this compound
Bioactivity Prediction Using algorithms like Random Forest or Neural Networks to predict the biological activity of a compound based on its chemical structure. nih.govgithub.com Efficiently screen virtual libraries of derivatives to identify promising candidates for synthesis and testing.
De Novo Design Generative models create novel chemical structures with desired properties. frontiersin.org Design new molecules incorporating the piperidine scaffold that are optimized for a specific target.
Target Identification Analyzing large biological datasets to identify and validate new drug targets. oncodesign-services.com Uncover novel therapeutic opportunities for derivatives.
Retrosynthesis Prediction AI models predict synthetic routes for a target molecule. oncodesign-services.com Streamline the synthesis of complex derivatives, complementing sustainable chemistry efforts.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.